An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenyl)guanidine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenyl)guanidine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4,5-Trimethoxyphenyl)guanidine is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant guanidinium group with the 3,4,5-trimethoxyphenyl moiety, a key structural feature in a variety of natural and synthetic bioactive compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic protocol for N-(3,4,5-Trimethoxyphenyl)guanidine. The guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the rational design and synthesis of novel therapeutic agents.
Introduction
The guanidinium group, the protonated form of guanidine, is a highly basic functional group that is protonated under physiological conditions.[1] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a critical component in molecular recognition at biological targets.[2] The guanidine moiety is found in various biologically active natural products and synthetic drugs, where it often plays a crucial role in the compound's mechanism of action.[3][4]
The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore, particularly in the field of oncology.[5][6] This structural motif is a key feature of numerous natural products with potent antitubulin activity, such as colchicine and combretastatin A-4.[5] The TMP group is known to bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis.[5]
The combination of the guanidinium group and the 3,4,5-trimethoxyphenyl moiety in N-(3,4,5-Trimethoxyphenyl)guanidine presents an intriguing scaffold for the design of novel therapeutic agents, potentially targeting tubulin or other biological targets where the unique properties of both functional groups can be exploited. This guide aims to provide a detailed understanding of the fundamental chemical and physical characteristics of this compound.
Chemical Structure and Identification
N-(3,4,5-Trimethoxyphenyl)guanidine possesses a central guanidine core attached to a 3,4,5-trimethoxyphenyl ring. The guanidine group can exist in different tautomeric forms, and in its protonated state (the guanidinium ion), the positive charge is delocalized over the three nitrogen atoms, contributing to its high basicity.
Caption: Synthetic workflow for N-(3,4,5-Trimethoxyphenyl)guanidine.
Experimental Protocol: Synthesis via Guanylation of 3,4,5-Trimethoxyaniline
This protocol is adapted from a general method for the scandium(III) triflate-catalyzed guanylation of anilines with cyanamide in water. Materials:
-
3,4,5-Trimethoxyaniline
-
Cyanamide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Deionized water
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxyaniline (1.0 eq), cyanamide (1.2 eq), and scandium(III) triflate (0.05 eq).
-
Solvent Addition: Add deionized water to the flask to achieve a substrate concentration of approximately 0.5 M.
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Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add saturated aqueous sodium bicarbonate solution to basify the mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure N-(3,4,5-Trimethoxyphenyl)guanidine.
Spectroscopic Characterization
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxyphenyl ring, the methoxy protons, and the protons of the guanidine group. The two aromatic protons will likely appear as a singlet in the range of 6.0-7.0 ppm. The nine methoxy protons will appear as two singlets (one for the 3,5-methoxy groups and one for the 4-methoxy group) around 3.7-3.9 ppm. [7]The NH and NH₂ protons of the guanidine group will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethoxyphenyl ring and the guanidine carbon. The aromatic carbons will resonate in the region of 100-160 ppm, with the oxygen-substituted carbons appearing at lower field. The methoxy carbons will appear around 55-61 ppm. [8]The guanidine carbon is expected to resonate in the range of 150-160 ppm.
5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H and C=N stretching vibrations of the guanidine group, as well as the C-O and C-H vibrations of the trimethoxyphenyl moiety. [9][10][11] Table 3: Expected FT-IR Absorption Bands
| Vibrational Mode | Wavenumber Range (cm⁻¹) |
| N-H Stretching (Guanidinium) | 3100-3400 (broad) |
| C-H Stretching (Aromatic & Aliphatic) | 2800-3100 |
| C=N Stretching (Guanidinium) | 1640-1680 |
| N-H Bending (Guanidinium) | 1580-1650 |
| C-O Stretching (Methoxy) | 1000-1300 |
5.3. Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 225 or 226, respectively. Fragmentation is likely to occur at the C-N bond connecting the phenyl ring and the guanidine group, as well as through the loss of methoxy groups. [12][13][14][15]
Potential Applications and Biological Significance
The structural features of N-(3,4,5-Trimethoxyphenyl)guanidine suggest its potential as a bioactive molecule, particularly in the area of cancer research.
-
Antitubulin Activity: The presence of the 3,4,5-trimethoxyphenyl group, a known pharmacophore for tubulin inhibitors, suggests that this compound may exhibit antitubulin activity. [5][6][16][17]By binding to the colchicine site on β-tubulin, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Anticancer Properties of Guanidine Derivatives: Numerous guanidine-containing compounds have demonstrated a wide range of biological activities, including anticancer effects. [2][3][4][18][19]The guanidinium group can facilitate interactions with biological targets such as DNA and various enzymes.
Further investigation into the biological activities of N-(3,4,5-Trimethoxyphenyl)guanidine is warranted to explore its potential as a novel therapeutic agent.
Conclusion
N-(3,4,5-Trimethoxyphenyl)guanidine is a synthetically accessible molecule that combines two important pharmacophores: the guanidinium group and the 3,4,5-trimethoxyphenyl moiety. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a practical synthetic protocol. The information presented herein serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel guanidine-based compounds for drug discovery and development. The potential for this molecule to act as an antitubulin agent, given its structural similarity to known tubulin inhibitors, makes it a compelling candidate for further biological investigation.
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